

High-Purity Recombinant Light Chain Enteropeptidase: A Guide to Commercial Sources and Applications

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Compound of Interest

Compound Name: *Enteropeptidase*

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For researchers, scientists, and drug development professionals, the precise and efficient cleavage of fusion proteins is a critical step in obtaining pure, active target proteins. Recombinant light chain **enteropeptidase** has emerged as a highly specific and effective tool for this purpose, recognizing the canonical Asp-Asp-Asp-Asp-Lys (DDDDK) sequence and cleaving C-terminal to the lysine residue. This application note provides a comprehensive overview of commercially available high-purity recombinant light chain **enteropeptidase**, including a comparison of supplier specifications, detailed experimental protocols for fusion protein cleavage, and troubleshooting guidance.

Commercial Sources of Recombinant Light Chain Enteropeptidase

A variety of suppliers offer recombinant light chain **enteropeptidase**, primarily expressed in *E. coli* or *Pichia pastoris*. The choice of supplier may depend on factors such as specific activity, purity, formulation, and cost-effectiveness for the intended application. Below is a comparative summary of key quantitative data from several prominent commercial sources.

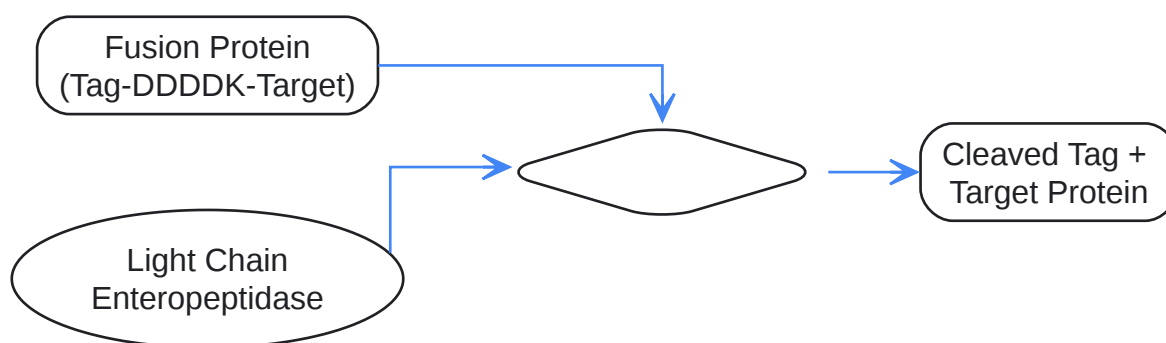
Supplier	Product Name	Source Organism	Purity	Specific Activity	Kinetic Parameters (kcat/Km)
New England Biolabs (NEB)	Enterokinase, light chain	Pichia pastoris	>95%	1 unit cleaves 25 µg of substrate to >95% completion in 16 hours at 25°C.[1]	Not provided
Cell Sciences	Recombinant Human Enteropeptidase Light Chain	E. coli	>95%	1 unit cleaves 2 mg of Thioredoxin/ Human EGF fusion protein in 16 hours at 25°C.[2][3]	Not provided
Yeasen	Recombinant Enterokinase (rEK)	E. coli	High Purity	500 µg/U	Not provided
AFSBio Inc.	Recombinant Enterokinase, LightChain, Porcine	P. pastoris	Not specified	1 unit cleaves 50 µg of fusion protein to >95% completion in 16 hours at 22°C.[4]	Not provided
Novus Biologicals	Recombinant Human Enteropeptidase/Enterokinase Protein, CF	Not specified	>95%	>30,000 pmol/min/µg	Not provided

Angio- Proteomie	Enteropeptidase/ Enterokinase, Light Chain Human Recombinant	E. coli	>95.0%	Not provided	Not provided
Celprogen	Recombinant Human Enteropeptidase	E. coli	Not specified	1 unit cleaves 2 mg of thioredoxin/human EGF fusion protein in 16 hours at 25°C.[5]	Not provided
R&D Systems	Recombinant Human Enteropeptidase/Enterokinase Protein, CF	Mouse myeloma cell line	>90%	>10,000 pmol/min/μg	Not provided
Sigma- Aldrich	Enterokinase, bovine, recombinant	E. coli	≥95%	≥20 units/mg protein (One unit will produce 1.0 nmole of trypsin from trypsinogen per minute at pH 5.6 at 25 °C).[6]	Not provided

Note: Unit definitions and assay conditions vary between suppliers, making direct comparison of specific activity challenging. It is recommended to perform pilot experiments to determine the optimal enzyme concentration for your specific fusion protein.

Enzymatic Action of Light Chain Enteropeptidase

Enteropeptidase is a serine protease that exhibits high specificity for the amino acid sequence Asp-Asp-Asp-Asp-Lys (DDDDK).[7][8][9] The light chain of **enteropeptidase** contains the catalytic domain responsible for this activity.[8][9] It cleaves the peptide bond immediately following the lysine residue. This specificity makes it an invaluable tool in biotechnology for the precise removal of fusion tags from recombinant proteins.[8]



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Enzymatic cleavage of a fusion protein by light chain **enteropeptidase**.

Experimental Protocol: Fusion Protein Cleavage

This protocol provides a general guideline for the cleavage of a fusion protein containing an **enteropeptidase** recognition site. Optimization is crucial for each specific fusion protein.

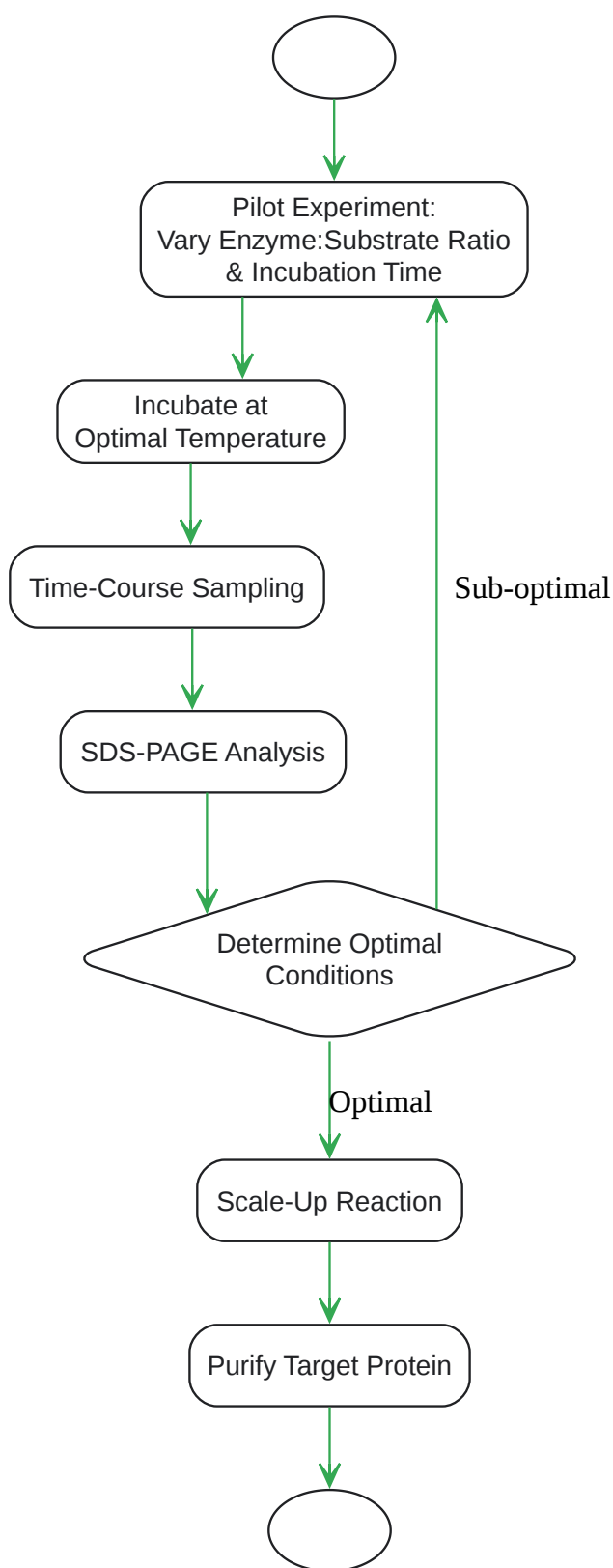
Materials:

- High-purity recombinant light chain **enteropeptidase**
- Purified fusion protein (at a concentration of 0.5-1.0 mg/mL)
- **Enteropeptidase** Cleavage Buffer (e.g., 20 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl₂, pH 8.0)
- SDS-PAGE gels and reagents
- Microcentrifuge tubes

Protocol:

- Reaction Setup (Pilot Experiment): To determine the optimal enzyme-to-substrate ratio and incubation time, it is highly recommended to perform small-scale pilot experiments.
 - Prepare a series of reactions in microcentrifuge tubes, varying the amount of **enteropeptidase**. Typical starting ratios (w/w) are 1:200, 1:100, and 1:50 (**enteropeptidase**:fusion protein).
 - Include a negative control reaction without **enteropeptidase** to check for auto-proteolysis of the fusion protein.
 - A typical 20 µL reaction can be set up as follows:
 - X µL Purified Fusion Protein (to a final concentration of 0.5-1.0 mg/mL)
 - 2 µL 10X **Enteropeptidase** Cleavage Buffer
 - Y µL **Enteropeptidase** (at various dilutions)
 - Z µL Nuclease-free water to a final volume of 20 µL
- Incubation: Incubate the reactions at a chosen temperature. 25°C is a common starting point, but lower temperatures (4°C) can be used to maintain the stability of sensitive target proteins, although this will likely require longer incubation times.
- Time-Course Analysis: To determine the optimal incubation time, remove aliquots (e.g., 5 µL) from each reaction at different time points (e.g., 1, 4, 8, and 16 hours).
- Stopping the Reaction: Stop the reaction in the aliquots by adding an equal volume of 2X SDS-PAGE loading buffer and heating at 95-100°C for 5 minutes.
- Analysis: Analyze the samples by SDS-PAGE to visualize the cleavage of the fusion protein. Successful cleavage is indicated by the disappearance of the fusion protein band and the appearance of bands corresponding to the cleaved tag and the target protein.
- Scaling Up: Once the optimal conditions are determined from the pilot study, the reaction can be scaled up linearly to process the entire batch of the fusion protein.

- Downstream Processing: After complete cleavage, the **enteropeptidase** (which may be His-tagged depending on the supplier) and the cleaved tag can be removed using appropriate chromatography techniques, such as affinity chromatography, ion-exchange chromatography, or size-exclusion chromatography.



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Experimental workflow for fusion protein cleavage using **enteropeptidase**.

Troubleshooting

Issue	Potential Cause	Suggested Solution
Incomplete Cleavage	Inaccessible Cleavage Site: The recognition site may be sterically hindered within the folded fusion protein.	Increase the enzyme-to-substrate ratio. Increase the incubation time. Perform the cleavage under denaturing conditions (e.g., with low concentrations of urea), if the target protein can be refolded.
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition.	Optimize the reaction conditions through pilot experiments. Ensure the buffer does not contain phosphate, which can inhibit enteropeptidase activity. ^[2]	
Proline Residue: Enteropeptidase will not cleave if a proline residue follows the lysine in the recognition sequence.	Re-engineer the fusion protein construct to remove the proline.	
Non-specific Cleavage	Excess Enteropeptidase: High enzyme concentrations can lead to cleavage at secondary, less specific sites.	Reduce the enzyme-to-substrate ratio. Decrease the incubation time.
Contaminating Proteases: The fusion protein preparation may be contaminated with other proteases.	Ensure high purity of the fusion protein. Include a control reaction without enteropeptidase to assess auto-proteolysis.	
Poor Enzyme Activity	Presence of Inhibitors: Protease inhibitors such as PMSF or benzamidine in the fusion protein preparation will inhibit enteropeptidase.	Remove inhibitors by dialysis or buffer exchange prior to cleavage.

Conclusion

High-purity recombinant light chain **enteropeptidase** is a powerful and precise tool for the removal of fusion tags in research, drug development, and other biotechnological applications. [10] By carefully selecting a commercial source based on the provided data and optimizing the cleavage protocol for each specific fusion protein, researchers can achieve efficient and specific cleavage, leading to high yields of pure, active target proteins. The detailed protocols and troubleshooting guide provided in this application note serve as a valuable resource for achieving successful outcomes in fusion protein processing.

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